molecular formula C8H5ClN2O2 B13457277 7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid

7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid

Cat. No.: B13457277
M. Wt: 196.59 g/mol
InChI Key: YYCAQXFCOHOPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a chlorine atom and a carboxylic acid group in its structure makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and catalysts can be optimized for cost-effectiveness and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylate derivatives, while substitution reactions can yield a variety of functionalized pyrazine derivatives.

Scientific Research Applications

7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for chemical modifications. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

7-chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid

InChI

InChI=1S/C8H5ClN2O2/c9-5-3-6-7(8(12)13)10-1-2-11(6)4-5/h1-4H,(H,12,13)

InChI Key

YYCAQXFCOHOPBG-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=C2C(=N1)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.